

# Independent Verification of Published RP101075 Research: A Comparative Guide

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This guide provides an objective comparison of the published research on **RP101075**, a primary active metabolite of the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod (RPC1063). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential and pharmacological profile against relevant alternatives.

#### Overview of RP101075

RP101075 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1R) and receptor 5 (S1P5R).[1][2] It is a significant metabolite of Ozanimod (RPC1063), formed primarily via metabolism by the cytochrome P450 enzyme CYP3A4.[3] The therapeutic effects of Ozanimod are attributed in part to the activity of RP101075 and other active metabolites. The primary mechanism of action involves the modulation of S1P1R on lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs. This prevents their trafficking to sites of inflammation, forming the basis of its efficacy in autoimmune disorders.[2][4]

### **Quantitative Data Comparison**

The following tables summarize the key quantitative data from published preclinical studies, comparing **RP101075** with its parent compound, Ozanimod (RPC1063), and another S1P receptor modulator, Fingolimod (FTY720).

### **Table 1: In Vitro Receptor Potency and Selectivity**



Compound	Target Receptor	Potency (EC50, nM)	Selectivity	Reference
RP101075	S1P1R	0.185	Highly selective for S1P1R	
Ozanimod (RPC1063)	S1P1R	0.156	Highly selective for S1P1R	
Fingolimod-P	S1P1R	Sub-nanomolar	Agonist at S1P1, 3, 4, 5R	_

**Table 2: Comparative Efficacy in a Murine Model of** 

Systemic Lupus Erythematosus (NZBWF1)

Treatment Group (daily oral gavage)	Mean Cumulative Proteinuria Score (AUC)	Final Serum Blood Urea Nitrogen (BUN, mg/dL)	Reference
Vehicle	65.8 ± 7.5	110.3 ± 21.0	_
RP101075 (1.0 mg/kg)	48.1 ± 6.9	67.8 ± 10.9	
RP101075 (3.0 mg/kg)	32.5 ± 5.0	47.9 ± 5.0	
Ozanimod (RPC1063) (0.3 mg/kg)	36.4 ± 6.1	60.1 ± 10.4	
Ozanimod (RPC1063) (1.0 mg/kg)	32.8 ± 6.0	52.8 ± 10.0	
Ozanimod (RPC1063) (3.0 mg/kg)	26.2 ± 4.2	36.3 ± 3.4	-
p < 0.05 vs. Vehicle			-

Table 3: Comparative Efficacy in a Murine Model of Multiple Sclerosis (EAE)



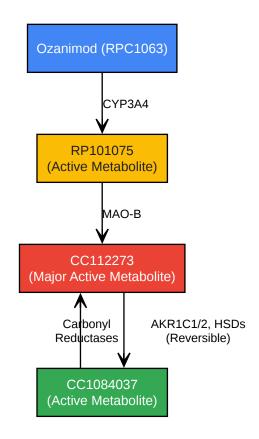
Treatment Group	Mean Clinical Score (at study endpoint)	Reference
Vehicle	~3.5	_
RP101075 (0.1 and 0.3 mg/kg)	Efficacy reported as equivalent to Ozanimod and FTY720	-
FTY720 (Fingolimod) (0.03 - 1 mg/kg)	Significant dose-dependent reduction in clinical score	-
FTY720 (Fingolimod) (3 mg/kg)	Significant reduction in clinical score	-

Note: Specific quantitative data for **RP101075** in the EAE model from the primary source is limited to the statement of equivalent efficacy.

## Signaling Pathways and Experimental Workflows Metabolic Pathway of Ozanimod

The following diagram illustrates the metabolic conversion of Ozanimod to **RP101075** and its subsequent major active metabolites.





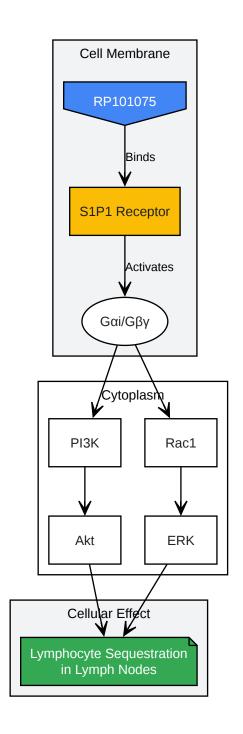
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Metabolic activation pathway of Ozanimod.

### **S1P1** Receptor Signaling Pathway

Activation of the S1P1 receptor by **RP101075** initiates a downstream signaling cascade that ultimately modulates lymphocyte trafficking.





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Downstream signaling of the S1P1 receptor.

### **Experimental Workflow: Murine SLE Model**

This workflow outlines the key stages of the preclinical study comparing **RP101075** and Ozanimod in the NZBWF1 mouse model of Systemic Lupus Erythematosus.





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Workflow for the NZBWF1 murine SLE model.

# Experimental Protocols Murine Model of Systemic Lupus Erythematosus (NZBWF1)

- Animal Model: Female NZBWF1 mice, which spontaneously develop a lupus-like disease, were used.
- Study Initiation: At 23 weeks of age, when mice began to exhibit signs of proteinuria, they
  were randomized into treatment groups.
- Dosing: Mice were administered RP101075 (1.0 or 3.0 mg/kg), Ozanimod (RPC1063; 0.3, 1.0, or 3.0 mg/kg), or vehicle via daily oral gavage for a total of 20 weeks.
- Monitoring and Endpoints: Proteinuria was monitored weekly. At the end of the study (42 weeks of age), blood and kidney tissues were collected.
- Analysis: Efficacy was assessed by measuring serum blood urea nitrogen (BUN) and by histological scoring of kidney sections for features of lupus nephritis, including glomerular lesions, tubular atrophy, and interstitial infiltrates.

# Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

- Animal Model: C57BL/6 mice were used for the induction of EAE.
- Induction: EAE was induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant, followed by injections of



pertussis toxin.

- Dosing: In a study assessing Ozanimod and its metabolites, RP101075 was administered at
  doses of 0.1 and 0.3 mg/kg. In separate comparative studies, Fingolimod (FTY720) was
  administered daily via intraperitoneal injection or orally at doses ranging from 0.03 to 10
  mg/kg, either prophylactically or therapeutically.
- Analysis: Disease severity was monitored daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

### In Vitro S1P1R Functional Assay (cAMP Inhibition)

- Objective: To determine the potency (EC50) of compounds as agonists at the S1P1 receptor.
- Methodology: The assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin in cells expressing the human S1P1 receptor.
- Procedure:
  - Cells expressing S1P1R are incubated with varying concentrations of the test compound (e.g., RP101075, Ozanimod).
  - Forskolin is added to stimulate adenylyl cyclase, leading to cAMP production.
  - The level of cAMP is measured using a suitable detection method (e.g., HTRF, ELISA).
  - The concentration-response curve is plotted, and the EC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect) is calculated.

### **Summary of Findings**

Published research indicates that **RP101075** is a pharmacologically active metabolite of Ozanimod with a potent and selective agonist profile at the S1P1 receptor. In a preclinical model of systemic lupus erythematosus, **RP101075** demonstrated a dose-dependent reduction in kidney pathology, comparable to its parent compound, Ozanimod. In a mouse model of multiple sclerosis (EAE), **RP101075** was reported to have therapeutic benefit equivalent to both Ozanimod and the approved S1P modulator Fingolimod (FTY720). Additionally, in a model of cerebrovascular thrombosis, **RP101075** was shown to improve microvascular circulation.



These findings support the conclusion that **RP101075** significantly contributes to the overall efficacy observed with Ozanimod treatment. Further research with direct, quantitative comparisons to a wider range of alternative therapies would be beneficial for a more complete understanding of its relative performance.

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### References

- 1. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
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